tert-butyl (8aR)-7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate is a chemical compound notable for its structural complexity and potential applications in medicinal chemistry. It belongs to a class of compounds that exhibit various biological activities, making them of interest for drug development and therapeutic use. This compound is characterized by its unique bicyclic structure, which includes a piperazine ring fused with a pyrrolidine derivative.
tert-butyl (8aR)-7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate falls under the category of carbamate derivatives, which are known for their diverse biological activities. These compounds are often investigated for their potential as enzyme inhibitors or modulators in various biochemical pathways.
The synthesis of tert-butyl (8aR)-7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate typically involves multi-step organic reactions. Common methods include:
The synthesis may utilize starting materials such as pyrrolidine derivatives and tert-butyl esters. Conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and assess the purity of the final product.
The molecular formula for tert-butyl (8aR)-7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate is C12H22N2O3. The structure features:
The molecular weight is approximately 242.3147 g/mol, with a specific stereochemistry indicated by the chiral centers at positions 7 and 8a in the bicyclic framework .
tert-butyl (8aR)-7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate can participate in several chemical reactions:
Reactions are typically monitored using chromatographic methods such as High Performance Liquid Chromatography (HPLC) to ensure desired conversion rates and product formation.
The mechanism of action for tert-butyl (8aR)-7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate involves its interaction with specific biological targets:
Studies suggest that compounds with similar structures exhibit significant activity against enzymes like monoacylglycerol lipase (MAGL), indicating potential therapeutic roles in pain management or inflammation reduction .
Key physical properties include:
Relevant chemical properties encompass:
tert-butyl (8aR)-7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate has potential applications in:
The synthesis of tert-butyl (8aR)-7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate relies on meticulously designed multi-step sequences to construct its fused bicyclic architecture. A convergent approach typically involves:
Yields for the bicyclic core formation typically range from 45–68%, with purity >95% achievable via crystallization from ethanol/water mixtures [4].
Ring-closing metathesis (RCM) has emerged as a powerful tool for constructing the seven-membered ring in pyrrolopiperazine systems. Optimization focuses on:
Table 1: Ring-Closing Metathesis Conditions and Outcomes
Precursor | Catalyst Loading | Temp (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
N-Allyl-N-vinylpiperazinone | 5 mol% | 40 | 12 | 82 |
N,N-Diallylpiperazinone | 8 mol% | 50 | 18 | 68 |
Preserving the chiral (8aR) configuration demands stereocontrolled tactics:
Epimerization at C(8a) remains a critical challenge, particularly under basic conditions. Neutral cyclization protocols (e.g., pyridine/DMAP) minimize racemization, preserving >99% stereochemical integrity [4].
The inert tert-butyl ester requires tailored catalysts for downstream modifications:
Table 2: Catalytic Functionalization Performance
Reaction Type | Catalyst/Reagent | Conditions | Selectivity | Yield (%) |
---|---|---|---|---|
Boc deprotection | TFA (10 eq.) | CH₂Cl₂, 25°C, 3 h | >99% (no ester loss) | 95 |
Suzuki coupling | Pd(OAc)₂/XPhos | Toluene/H₂O, 80°C | C(3)-selective | 87 |
Enzymatic hydrolysis | Lipase CAL-B | pH 7.0, 37°C | Ester > lactam | 62 |
Recent advances leverage computational predictions (e.g., consensus LogP ≈1.47, TPSA ≈41–55 Ų) to design catalysts that accommodate the compound’s topology. Scaffolds with fused 5/7 ring systems (e.g., octahydropyrrolo[3,4-d]azepines) show analogous reactivity patterns, informing catalyst selection [4] [10]. Machine-learning models (e.g., AiZynthfinder) further identify optimal conditions for stereoretentive functionalization [10].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5